molecular formula C8H9N3OS B1398063 4-Azido-1-(2-thienyl)butan-1-one CAS No. 849052-09-1

4-Azido-1-(2-thienyl)butan-1-one

Cat. No.: B1398063
CAS No.: 849052-09-1
M. Wt: 195.24 g/mol
InChI Key: XLMMBQOVMOYHMG-UHFFFAOYSA-N
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Description

4-Azido-1-(2-thienyl)butan-1-one is an organic compound with the molecular formula C8H10N3OS It is characterized by the presence of an azido group (-N3) attached to a butanone backbone, which is further substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-(2-thienyl)butan-1-one typically involves the reaction of 1-(2-thienyl)butan-1-one with sodium azide (NaN3) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without unwanted side reactions. The general reaction scheme is as follows:

    Starting Material: 1-(2-thienyl)butan-1-one

    Reagent: Sodium azide (NaN3)

    Catalyst: Zinc bromide (ZnBr2)

    Solvent: Isopropanol (i-PrOH)

    Temperature: 140-170°C

The reaction proceeds through the nucleophilic substitution of the azido group onto the butanone backbone, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

4-Azido-1-(2-thienyl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-1-(2-thienyl)butan-1-one involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and proceed through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-1-(2-furyl)butan-1-one
  • 4-Azido-1-(2-pyridyl)butan-1-one
  • 4-Azido-1-(2-phenyl)butan-1-one

Uniqueness

4-Azido-1-(2-thienyl)butan-1-one is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it distinct from other azido-substituted butanones and allows for unique reactivity and applications in organic synthesis and materials science .

Properties

IUPAC Name

4-azido-1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMBQOVMOYHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2′-butyrothienone (3.0 g, 15.9 mmol) and sodium azide (2.07 g, 31.8 mmol) in DMF (50 mL) was stirred at 70° C. for 1.5 h. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with water (100 mL), saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL) and dried over sodium sulfate. Removal of the solvent in vacuum provided the title compound (2.58 g, 83% yield). MS m/e 218; HPLC retention time 0.85 min (Method B).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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